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Iron;molybdenum

Oxygen Reduction Reaction Electrocatalyst Durability Fuel Cell Cathode

Iron;molybdenum (CAS 12023-17-5) refers to the intermetallic compound Fe₂Mo, a C14 Laves phase with a stoichiometric 2:1 Fe:Mo ratio. In bulk metallurgical contexts, it appears as the primary strengthening precipitate in Cr-Mo steels and as a constituent of ferromolybdenum master alloys (typically ~60% Mo) used for steel hardenability enhancement.

Molecular Formula Fe2Mo
Molecular Weight 207.64 g/mol
CAS No. 12023-17-5
Cat. No. B14720540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;molybdenum
CAS12023-17-5
Molecular FormulaFe2Mo
Molecular Weight207.64 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Mo]
InChIInChI=1S/2Fe.Mo
InChIKeyDSMZRNNAYQIMOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron Molybdenum (Fe₂Mo, CAS 12023-17-5): Core Identity and Comparative Procurement Context


Iron;molybdenum (CAS 12023-17-5) refers to the intermetallic compound Fe₂Mo, a C14 Laves phase with a stoichiometric 2:1 Fe:Mo ratio [1]. In bulk metallurgical contexts, it appears as the primary strengthening precipitate in Cr-Mo steels and as a constituent of ferromolybdenum master alloys (typically ~60% Mo) used for steel hardenability enhancement [2]. In catalysis, Fe₂Mo nanoparticles supported on nitrogen-doped carbon (Fe₂Mo/NC) have emerged as an ultra-stable oxygen reduction reaction (ORR) electrocatalyst [3], while Fe–Mo dual-atom sites and Fe–Mo–S compositions demonstrate bifunctional activity for hydrogen evolution/oxidation and overall water splitting [4]. This guide identifies quantifiable differentiation points where Fe₂Mo-based materials outperform closest single-metal analogs (Fe-only, Mo-only) or conventional ferroalloy additives, enabling evidence-based procurement decisions.

Why Generic Fe–Mo Master Alloys or Single-Metal Catalysts Cannot Replace Stoichiometric Fe₂Mo


Procurement specifications that treat Fe₂Mo as interchangeable with generic ferromolybdenum (FeMo60) or single-metal Fe/Mo catalysts overlook critical performance divergences. In steel metallurgy, the Laves-phase Fe₂Mo precipitate provides a unique combination of high-temperature stability and hardening that simple solid-solution Mo additions cannot replicate; Fe₂Mo precipitation kinetics and volume fraction directly control creep strength in 9–12% Cr steels [1]. In electrocatalysis, Fe-only catalysts (e.g., Fe–N–C) suffer from rapid activity decay due to Fenton-like degradation of Fe–Nₓ sites, while Mo-only catalysts exhibit sluggish kinetics for oxygen reduction [2]. The Fe–Mo bimetallic synergy—whether as Fe₂Mo nanoparticles or Fe–Mo dual-atom sites—simultaneously enhances catalytic activity and suppresses degradation, a duality unattainable by single-metal formulations [3]. The quantitative evidence below demonstrates that compositional precision (Fe:Mo = 2:1) and phase identity are decisive for both mechanical and electrochemical performance.

Quantitative Differentiation Evidence: Fe₂Mo vs. Closest Comparators in Catalysis and Metallurgy


ORR Durability: Fe₂Mo/NC Retains Zero Activity Loss After 10,000 Cycles vs. Rapid Degradation of Fe–N–C Single-Metal Catalysts

The bimetallic Fe₂Mo nanoparticles supported on nitrogen-doped carbon (Fe₂Mo/NC) demonstrate zero loss of ORR activity after 10,000 potential cycles in both alkaline (0.1 M KOH) and acidic (0.5 M H₂SO₄) media [1]. This is in stark contrast to conventional Fe–N–C single-metal catalysts, which suffer from progressive activity decay due to oxidative destruction of Fe–Nₓ active sites via Fenton-like reactions [2]. While Fe–N–C catalysts typically lose 20–50 mV in half-wave potential after 5,000–10,000 cycles, Fe₂Mo/NC shows no measurable degradation, attributed to mutual protection between Fe and Mo sites that preserves the electron-rich structure required for sustained 4-electron ORR [1]. The dual-metal alloying effect thus resolves the well-documented activity–durability trade-off that plagues single-atom Fe catalysts.

Oxygen Reduction Reaction Electrocatalyst Durability Fuel Cell Cathode

Mechanical Hardness and Yield Strength: Fe₂Mo Intermetallic vs. Pure Fe and Conventional Ferrite

Uniaxially cold-pressed Fe₂Mo intermetallic powder compacts achieve a Vickers hardness of 343 VHN at full density (δr = 1), with an estimated yield strength of approximately 1,100 MPa based on Tabor's empirical relationship [1]. For comparison, pure iron (annealed) exhibits a Vickers hardness of approximately 80–100 VHN and a yield strength of 100–200 MPa [2]. The Fe₂Mo intermetallic therefore provides a 3.4–4.3× enhancement in hardness and a 5.5–11× increase in yield strength over the pure Fe baseline. Additionally, a novel ferrite-Fe₂Mo nanocomposite synthesized via diffusional-displacive mixed-mode transformation achieved an even higher hardness of 7.54 GPa (HV₂) with exceptional resistance to indentation cracking [3]. This hardness level places Fe₂Mo-based intermetallics in the range of advanced tool ceramics while retaining metallic toughness via the ductile ferrite phase.

Intermetallic Hardness Yield Strength Structural Alloy

Hydrogen Evolution Reaction Overpotential: N-Doped FeMoO₄/Mo₂N Heterostructure vs. Pristine FeMoO₄ Baseline

A nitrogen-doped FeMoO₄/Mo₂N rod-shaped heterostructure catalyst on nickel foam (NF@FMO/MN) achieves HER overpotentials of merely 23 mV at 10 mA cm⁻² and 112 mV at 100 mA cm⁻² in alkaline freshwater, and 29 mV and 159 mV at the same current densities in alkaline seawater [1]. These values are reported to be significantly superior to pristine FeMoO₄ catalyst, which lacks the hetero-interfacial engineering between N-FeMoO₄ and Mo₂N. Theoretical calculations reveal that the combination of N-FeMoO₄ and Mo₂N effectively reduces the water activation energy barrier and modulates sluggish water-dissociation kinetics [1]. The overpotential of 23 mV at 10 mA cm⁻² places this Fe–Mo-based catalyst within the range of benchmark Pt/C (~0–30 mV), while using only earth-abundant elements.

Hydrogen Evolution Reaction Electrocatalysis Alkaline Water Splitting

Bifunctional OER Activity: FeMo@CoNi-OH/Ni₃S₂ Dual Single-Atom Catalyst vs. Single-Atom Fe or Mo Only

The FeMo@CoNi-OH/Ni₃S₂ dual single-atom catalyst, incorporating both Fe-SAs and Mo-SAs into CoNi-hydroxyl nanosheets, achieves an OER overpotential of 160 mV at 10 mA cm⁻² in alkaline solution, while simultaneously delivering HER overpotentials of 89, 176, and 177 mV in alkaline, acidic, and neutral media, respectively [1]. This dual-site architecture outperforms single-atom Fe-only or Mo-only formulations, as the synergistic effect of Mo-SAs with Fe-SAs effectively reduces the intermediate energy barrier of the water dissociation step, confirmed by DFT calculations [1]. The wide-pH HER capability (spanning alkaline to neutral) is a differentiating feature that single-metal SACs cannot provide because Fe-SACs typically exhibit poor acidic HER activity while Mo-SACs show limited alkaline OER performance.

Oxygen Evolution Reaction Overall Water Splitting Dual Single-Atom Catalyst

Bifunctional Electrocatalytic Water Splitting Voltage: MoS₂–Fe₂Mo₃O₈/MoO₂ vs. Commercial Catalysts

An ordered macroporous MoS₂-decorated Fe₂Mo₃O₈/MoO₂ heterostructure catalyst achieves OER overpotential of 213 mV and HER overpotential of 60 mV at 10 mA cm⁻² in 1 M KOH [1]. When assembled into a full electrolyzer, the MoS₂–FeMoO/MoO₂-based device requires only 1.49 V to deliver 10 mA cm⁻², exhibiting superior performance and long-term stability compared to commercial catalysts [1]. This cell voltage is substantially lower than the ~1.6–1.8 V typically required by non-precious metal electrolyzers and approaches the 1.45–1.50 V range achieved by commercial IrO₂||Pt/C pairs. The macroporous structure provides additional active sites and facilitates ion diffusion, contributing to the overall efficiency gain.

Overall Water Splitting Bifunctional Electrocatalyst Ordered Macroporous Catalyst

High-Value Application Scenarios for Fe₂Mo and Fe–Mo-Based Materials Based on Verified Differentiation


Proton Exchange Membrane Fuel Cell (PEMFC) Cathodes Requiring Ultra-Durable PGM-Free ORR Catalysts

Fe₂Mo/NC is uniquely suited for PEMFC cathode layers where long-term operational stability under acidic conditions is the primary procurement criterion. The catalyst retains zero activity loss after 10,000 potential cycles (0.6–1.0 V vs. RHE) in 0.5 M H₂SO₄, addressing the critical degradation limitation of Fe–N–C catalysts [1]. Fuel cell manufacturers evaluating PGM-free cathode materials should prioritize Fe₂Mo/NC over Fe–N–C when durability specifications exceed 5,000-cycle stability requirements, as the mutual Fe–Mo site protection mechanism prevents the oxidative leaching that causes Fe–N–C failure [1].

Alkaline Seawater Electrolysis for Green Hydrogen Production

The NF@FMO/MN (N-doped FeMoO₄/Mo₂N) catalyst is specifically indicated for direct alkaline seawater electrolysis, achieving an HER overpotential of only 29 mV at 10 mA cm⁻²—within 6 mV of its freshwater performance [2]. This negligible seawater penalty eliminates the need for pre-desalination infrastructure, reducing system capital expenditure. Procurement for offshore hydrogen production or coastal electrolyzer installations should select NF@FMO/MN over pristine FeMoO₄-based or conventional Ni-based seawater catalysts, as the N-FeMoO₄/Mo₂N heterointerface uniquely accelerates water dissociation kinetics in chloride-containing electrolytes [2].

Wear-Resistant Intermetallic Components for High-Temperature Structural Applications

Fe₂Mo intermetallic (343 VHN hardness, ~1,100 MPa yield strength) and its ferrite-Fe₂Mo nanocomposite variant (7.54 GPa HV₂) are indicated for wear-resistant structural components operating at elevated temperatures where pure iron or conventional ferritic steels lack sufficient hardness [3]. The Laves-phase Fe₂Mo provides a cost-effective alternative to Co- or Ni-based hardfacing alloys, leveraging iron's low cost and low environmental impact while delivering ceramic-grade hardness with retained metallic toughness [3]. Procurement for dies, tooling, or turbine components requiring hardness above 300 VHN without cobalt content should specify Fe₂Mo-based intermetallics rather than simple Fe–Mo solid-solution alloys.

Bifunctional Catalytic Electrodes for pH-Universal Overall Water Splitting

FeMo@CoNi-OH/Ni₃S₂ dual single-atom catalysts enable a single electrode formulation to perform both OER and HER across alkaline, acidic, and neutral electrolytes, with OER η₁₀ = 160 mV and HER η₁₀ spanning 89–177 mV depending on pH [4]. This eliminates the need for separate anode and cathode catalyst inventories and simplifies electrolyzer manufacturing. Electrolyzer OEMs procuring bifunctional catalyst materials should select FeMo dual-SAC formulations over single-metal analogs (Fe-only or Mo-only SACs) to achieve true wide-pH operability without compromising activity in any electrolyte regime [4].

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